molecular formula C13H17NO3 B1606716 (R)-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol CAS No. 207511-15-7

(R)-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol

Cat. No.: B1606716
CAS No.: 207511-15-7
M. Wt: 235.28 g/mol
InChI Key: ZPRSXRGRMZPZQY-SNVBAGLBSA-N
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Description

®-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol is a chiral compound with significant applications in various fields of chemistry and biology. It is characterized by the presence of a methoxybenzoyl group attached to a pyrrolidinemethanol moiety. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzoyl chloride and ®-2-pyrrolidinemethanol.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-methoxybenzoyl chloride is added dropwise to a solution of ®-2-pyrrolidinemethanol in an inert solvent like dichloromethane. The reaction mixture is stirred at low temperature (0-5°C) to control the exothermic reaction. After completion, the mixture is washed, dried, and purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.

    Reduction: Formation of 2-methoxybenzyl alcohol or 2-methoxybenzylamine.

    Substitution: Formation of various substituted benzoyl derivatives.

Scientific Research Applications

®-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a ligand in the study of enzyme-substrate interactions and protein binding studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of ®-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzoyl group enhances its binding affinity, while the pyrrolidinemethanol moiety contributes to its stereospecific interactions. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzoyl chloride
  • 2-Methoxybenzoic acid
  • 2-Methoxybenzyl alcohol

Uniqueness

®-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol stands out due to its chiral nature, which imparts unique reactivity and selectivity in chemical reactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in research and industrial applications.

Properties

IUPAC Name

[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-17-12-7-3-2-6-11(12)13(16)14-8-4-5-10(14)9-15/h2-3,6-7,10,15H,4-5,8-9H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRSXRGRMZPZQY-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCCC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)N2CCC[C@@H]2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350804
Record name (R)-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207511-15-7
Record name (R)-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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